6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline
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Overview
Description
6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance the efficiency and yield of the reactions. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used in the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of various alkaloids.
Quinoline: Another heterocyclic aromatic compound with a wide range of biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in medicinal chemistry.
Uniqueness
6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro structure and the presence of the furo ring make it different from other isoquinoline derivatives, potentially leading to unique interactions with biological targets .
Properties
CAS No. |
802914-20-1 |
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Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6-(2,2-diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline |
InChI |
InChI=1S/C25H25NO/c1-3-7-18(8-4-1)23(19-9-5-2-6-10-19)17-24-21-11-12-25-22(14-16-27-25)20(21)13-15-26-24/h1-12,23-24,26H,13-17H2 |
InChI Key |
XVZYFOSBHZABKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=C(C=C2)OCC3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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